GPR35 Agonist Potency: A Quantified Advantage Over Non-Specific Analogs
This compound demonstrates a defined, quantifiable agonist activity at the human GPR35 receptor, a feature not inherent to all piperazine analogs. In a functional assay using HT-29 cells, it exhibits an EC50 of 83 nM [1]. In contrast, many in-class piperazine derivatives lacking this specific substitution pattern show no activity or significantly higher EC50 values in this assay [2].
| Evidence Dimension | Agonist potency at human GPR35 |
|---|---|
| Target Compound Data | EC50 = 83 nM |
| Comparator Or Baseline | Unrelated piperazine analogs (Baseline) |
| Quantified Difference | Not applicable (Baseline comparison) |
| Conditions | Human GPR35 expressed in HT-29 cells; dynamic mass redistribution (DMR) assay |
Why This Matters
This provides a validated, quantitative starting point for GPR35-focused research, ensuring your experiments are based on a compound with documented activity.
- [1] BindingDB. BDBM50575522 CHEMBL4878979. Agonist activity at human GPR35 receptor. Accessed 2026. View Source
- [2] BindingDB. Assay in Summary_ki: Desensitization of GPR35 receptor. ChEMBL_821049 (CHEMBL2039375). Accessed 2026. View Source
